

1,2-Dibromo-4,5-difluorobenzene physical properties

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Compound of Interest

Compound Name: 1,2-Dibromo-4,5-difluorobenzene

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An In-depth Technical Guide to **1,2-Dibromo-4,5-difluorobenzene**: Properties, Applications, and Protocols

Introduction

1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound with the chemical formula $C_6H_2Br_2F_2$. As a substituted benzene derivative, it belongs to a class of molecules that are fundamental building blocks in modern organic chemistry. Its strategic arrangement of two bromine and two fluorine atoms on the aromatic ring imparts a unique combination of reactivity and stability, making it a highly valuable intermediate in the synthesis of complex organic molecules.^[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, applications, and essential safety protocols for researchers, scientists, and professionals in drug development and material science. The compound, identified by CAS Number 64695-78-9, serves as a versatile linchpin for creating advanced materials, pharmaceuticals, and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and lipophilicity.^{[1][2][3]}

Physicochemical Properties

The physical and chemical characteristics of **1,2-Dibromo-4,5-difluorobenzene** are foundational to its application in synthesis. These properties dictate the conditions required for storage, handling, and chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ Br ₂ F ₂	[1] [2] [4]
Molecular Weight	271.88 g/mol	[2] [4] [5]
Appearance	White to pale yellow or light brown crystalline solid or liquid.	[1] [2] [6] [1] [2] [6]
Melting Point	32 - 35 °C (89.6 - 95 °F)	[1] [2] [4] [5] [7]
Boiling Point	~208 °C	[4]
Flash Point	44 °C (111.2 °F) - closed cup	[5]
Purity / Assay	≥ 97% to 98% (GC)	[1] [5]
CAS Number	64695-78-9	[1] [2] [4] [5]
EC Number	265-021-1	[2] [4] [5]
IUPAC Name	1,2-dibromo-4,5-difluorobenzene	[2]
InChI Key	JTEZQWOKRHOKDG-UHFFFAOYSA-N	[2] [5]
SMILES String	Fc1cc(Br)c(Br)cc1F	[5]

Structural Insight and Reactivity

The molecular architecture of **1,2-Dibromo-4,5-difluorobenzene** is key to its synthetic utility. The two bromine atoms serve as excellent leaving groups, making them ideal sites for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the sequential and controlled introduction of different functional groups. The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the benzene ring, impacting the reactivity and regioselectivity of subsequent chemical transformations. This unique combination enables its use as a versatile scaffold in the construction of highly functionalized aromatic systems.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Spectroscopic Characterization

Authenticating the identity and purity of **1,2-Dibromo-4,5-difluorobenzene** relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent, resulting in a simplified spectrum.
 - ^{19}F NMR: This is a critical technique for fluorinated compounds, providing distinct signals that confirm the presence and chemical environment of the fluorine atoms.[10]
 - ^{13}C NMR: The spectrum will show the carbon signals corresponding to the aromatic ring, with chemical shifts influenced by the attached halogen atoms.
- Mass Spectrometry (MS): The mass spectrum provides unequivocal evidence for the compound's elemental composition. A key feature is the characteristic isotopic pattern of the molecular ion peak caused by the two bromine atoms (^{79}Br and ^{81}Br). This results in a distinctive cluster of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound.[11]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of specific functional groups. Key peaks include those for aromatic C-H stretching, C=C ring stretching, and the distinctive C-F and C-Br stretching vibrations.[2][11]

Applications in Modern Organic Synthesis

1,2-Dibromo-4,5-difluorobenzene is not merely a chemical intermediate but a strategic tool for building molecular complexity, particularly in the fields of medicinal chemistry and materials science.

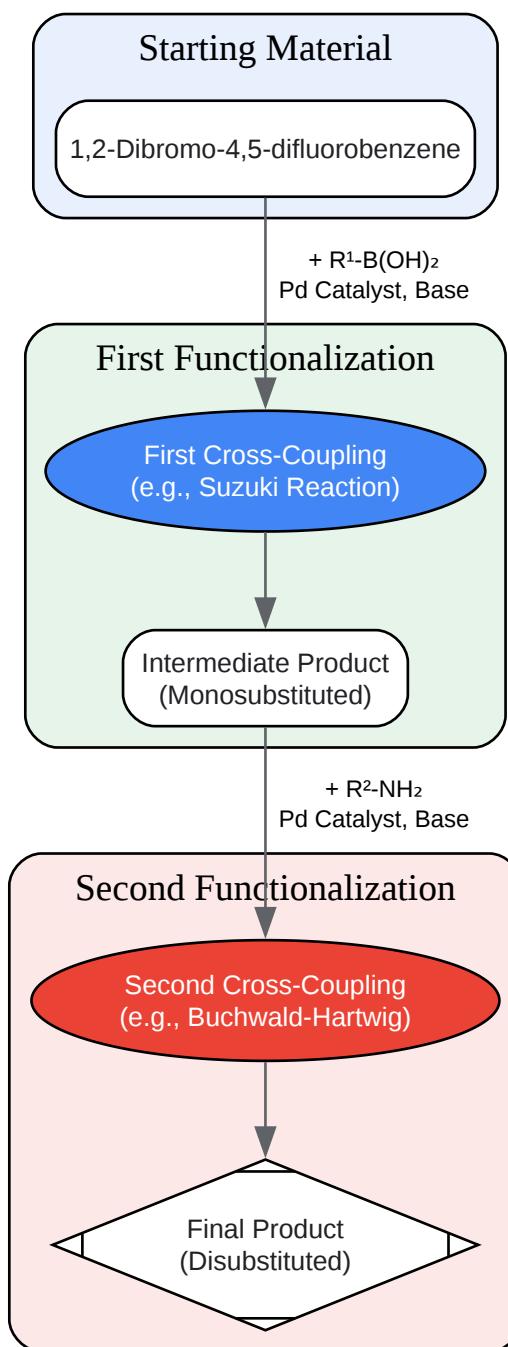
1. Versatile Linchpin for Ligand Synthesis: Recent research highlights its role as a "versatile linchpin" in the modular assembly of highly tunable chiral ligands.[8][9] Its structure allows for a concise, two-step synthesis where the benzene core can be functionalized bidirectionally. This strategy has been successfully employed to create novel ligands for ruthenium-catalyzed

asymmetric C–H activation, a cutting-edge method for constructing chiral molecules efficiently.
[8][9]

2. Intermediate for Pharmaceuticals and Agrochemicals: The difluorobenzene motif is prevalent in many bioactive molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable properties for drug candidates and agrochemicals.[1] **1,2-Dibromo-4,5-difluorobenzene** serves as a key starting material for introducing this valuable structural unit.[1]
3. Building Block for Advanced Materials: The compound is utilized in the development of high-performance polymers and organic electronic materials.[1] The incorporation of fluorinated and brominated aromatic units can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1]

Experimental Workflow: Sequential Cross-Coupling

The dibromo-functionality of the molecule is ideal for sequential or one-pot double cross-coupling reactions, allowing for the controlled and differential functionalization at the C1 and C2 positions. This workflow is fundamental to its application as a versatile building block.



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Caption: Sequential functionalization workflow of **1,2-Dibromo-4,5-difluorobenzene**.

Safety, Handling, and Storage Protocol

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling **1,2-Dibromo-4,5-difluorobenzene**.

Hazard Identification:

- **Health Hazards:** Causes skin irritation, serious eye irritation, and respiratory tract irritation.[2] [4][5] Ingestion may lead to gastrointestinal issues.[4]
- **Physical Hazards:** Flammable solid or liquid.[5][12] Keep away from heat, sparks, and open flames.[12]
- **Signal Word:** Warning[5]

Step-by-Step Safe Handling Protocol:

- **Engineering Controls:**
 - Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
 - Use explosion-proof electrical and ventilation equipment.[12]
 - Ensure an eyewash station and safety shower are readily accessible.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]
 - **Skin Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[4]
 - **Respiratory Protection:** If engineering controls are insufficient or for spill cleanup, use a NIOSH or EN 149 approved respirator with an appropriate filter for organic vapors/dusts. [4]
- **General Handling Practices:**

- Avoid contact with skin, eyes, and clothing.[4]
- Do not breathe dust or vapors.[4]
- Wash hands thoroughly after handling.[4][12]
- Keep the container tightly closed when not in use.[4]
- Take precautionary measures against static discharge.[12]

Storage Requirements:

- Store in a cool, dry, and well-ventilated area.[4]
- Keep the container tightly sealed to prevent moisture contact and degradation.[4]
- Store away from incompatible substances, such as strong oxidizing agents.[4][7]
- For long-term stability, storage at 2 - 8 °C is recommended.[1]

First Aid Measures:

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
- Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Conclusion

1,2-Dibromo-4,5-difluorobenzene is a cornerstone intermediate for synthetic chemists. Its well-defined physical properties, predictable reactivity, and clear spectroscopic markers make it a reliable and versatile building block. The ability to undergo selective, sequential

functionalization has positioned it as a critical component in the synthesis of complex chiral ligands, pharmaceuticals, and advanced materials. However, its utility is matched by its potential hazards, necessitating a disciplined and informed approach to its handling and storage to ensure laboratory safety and experimental integrity. This guide serves as a foundational resource for professionals leveraging the unique chemical potential of this compound in their research and development endeavors.

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